molecular formula C16H20N4O4 B2514999 1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1795302-76-9

1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2514999
CAS No.: 1795302-76-9
M. Wt: 332.36
InChI Key: TUCKALQBIAGBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and a trimethoxybenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

The synthesis of 1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the trimethoxybenzoyl group and the triazole ring. Common synthetic methods include:

Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce reaction time, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.

Biological Activity

1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a pyrrolidine moiety and a trimethoxybenzoyl group. The molecular formula is C18H24N4O5C_{18}H_{24}N_{4}O_{5}, with a molecular weight of 376.4 g/mol. Its structure can be represented as follows:

Structure 1 1 2 3 4 trimethoxybenzoyl pyrrolidin 3 yl 1H 1 2 3 triazole\text{Structure }\text{1 1 2 3 4 trimethoxybenzoyl pyrrolidin 3 yl 1H 1 2 3 triazole}

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various fungal strains. A review indicated that triazoles exhibit potent antifungal activity with IC50 values often in the low micromolar range. Specifically, derivatives synthesized through copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been effective against pathogens such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

Triazole-containing compounds have been extensively studied for their anticancer properties. In vitro assays demonstrated that several triazole derivatives exhibit significant antiproliferative activity against human tumor cell lines. For example, one study reported IC50 values ranging from 2.63 µM to 13.62 µM against various cancer cell lines including AGS and HCT-116 . The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through CuAAC reactions involving azides and alkynes under mild conditions.
  • Pyrrolidine Attachment : The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
  • Benzoylation : The trimethoxybenzoyl group is added to the pyrrolidine structure through acylation reactions.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant antifungal activity against C. albicans with an IC50 of 20 µg/mL for similar triazoles .
Study B Reported strong antiproliferative effects on cancer cell lines with IC50 values ranging from 2.63 µM to 13.62 µM .
Study C Investigated the synthesis methods yielding high purity and yield for triazole derivatives .

Properties

IUPAC Name

[3-(triazol-1-yl)pyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-22-13-5-4-12(14(23-2)15(13)24-3)16(21)19-8-6-11(10-19)20-9-7-17-18-20/h4-5,7,9,11H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCKALQBIAGBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.